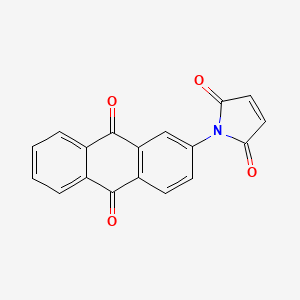
1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a pyrrole ring fused to an anthraquinone moiety. Anthraquinone derivatives are known for their diverse biological activities and applications in various fields, including dye production, medicinal chemistry, and material science.
Méthodes De Préparation
The synthesis of 1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione typically involves the reaction of anthraquinone derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 9,10-anthraquinone with pyrrole-2,5-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can yield hydroquinone derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Reagents like alkyl halides or acyl chlorides are commonly used.
Cyclization: The compound can participate in cyclization reactions to form polycyclic structures. This can be achieved using reagents such as phosphorus oxychloride or sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield anthraquinone-2-carboxylic acid, while reduction with sodium borohydride may produce 9,10-dihydroxyanthracene.
Applications De Recherche Scientifique
1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various anthraquinone-based dyes and pigments.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and antioxidant properties. It is used in the development of new therapeutic agents and as a probe in biochemical studies.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development. It has shown promise in preclinical studies for the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications in the textile, cosmetic, and pharmaceutical industries.
Mécanisme D'action
The mechanism of action of 1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS) that induce oxidative stress and damage cellular components. Additionally, the compound can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-1h-pyrrole-2,5-dione can be compared with other anthraquinone derivatives such as:
1,4-Dihydroxyanthraquinone: Known for its use in dye production and as an anticancer agent.
Mitoxantrone: A synthetic anthraquinone derivative used as a chemotherapeutic agent.
Emodin: A naturally occurring anthraquinone with laxative and anti-inflammatory properties.
The uniqueness of this compound lies in its structural features and the presence of the pyrrole ring, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in the field of organic chemistry.
Propriétés
Numéro CAS |
47281-76-5 |
|---|---|
Formule moléculaire |
C18H9NO4 |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
1-(9,10-dioxoanthracen-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H9NO4/c20-15-7-8-16(21)19(15)10-5-6-13-14(9-10)18(23)12-4-2-1-3-11(12)17(13)22/h1-9H |
Clé InChI |
JHEZJHRZAPMPGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N4C(=O)C=CC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


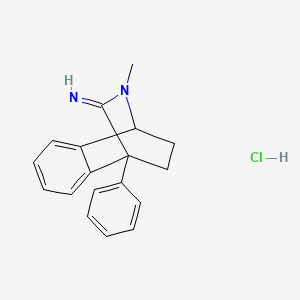
![6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656299.png)


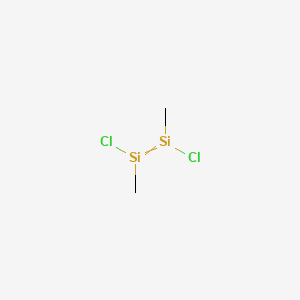
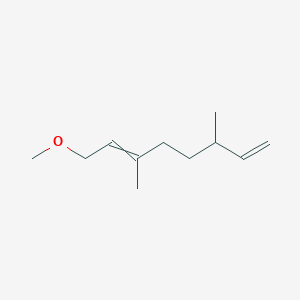
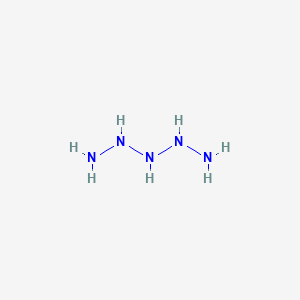
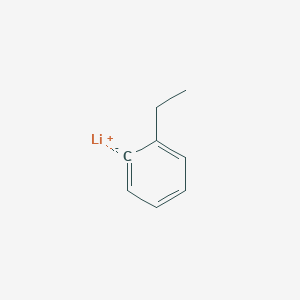
![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)
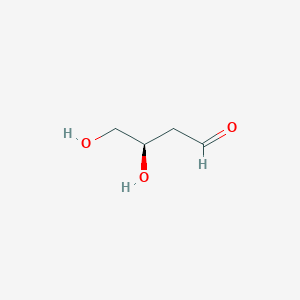

![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)
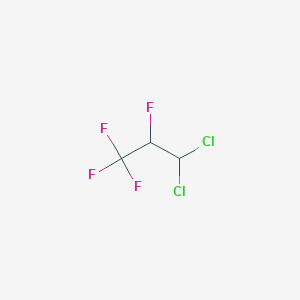
![6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656366.png)
